The molecule contains two hydrazide (CONHNH2) groups, which can readily form strong covalent bonds with other molecules. These linkages create a stable and robust COF network. [Source: Ossila - 2,5-Diethoxyterephthalohydrazide ]
The presence of ethoxy (OCH2CH3) groups on the benzene ring introduces a level of chemical tunability. These groups can be modified to influence the properties of the resulting COF, such as its porosity and affinity for specific guest molecules.
Here are some specific research applications of 2,5-Diethoxyterephthalohydrazide in COF synthesis:
When combined with 1,3,5-triformylbenzene, 2,5-Diethoxyterephthalohydrazide can be used to synthesize COF-42. This COF is known for its chemical stability due to the hydrazide linkers and finds application as a platform for photocatalytic hydrogen evolution, a process for generating clean hydrogen fuel from sunlight and water. [Source: Ossila - 2,5-Diethoxyterephthalohydrazide ]
2,5-Diethoxyterephthalohydrazide reacts with metalated-porphyrinic aldehydes to produce 2D COFs known as MPor-DETH-COFs (M: Zn, Ni, Co). These COFs exhibit good photocurrent generation properties, making them potentially useful in solar energy conversion applications. [Source: Ossila - 2,5-Diethoxyterephthalohydrazide ]
COFs synthesized from 2,5-Diethoxyterephthalohydrazide and triformylbenzene derivatives possess a large number of amine groups within their network. These amine functionalities enhance the COFs' ability to capture carbon dioxide (CO2), making them promising materials for CO2 capture and storage technologies. [Source: Ossila - 2,5-Diethoxyterephthalohydrazide ]
2,5-Diethoxyterephthalohydrazide is a chemical compound with the molecular formula C₁₂H₁₈N₄O₄. It features a hydrazide functional group attached to a terephthalic acid derivative, specifically modified with two ethoxy groups at the 2 and 5 positions. This structural configuration makes it an important building block in the synthesis of covalent organic frameworks (COFs) and other advanced materials due to its ability to form stable linkages through condensation reactions.
DETH itself doesn't exhibit any biological activity. Its significance lies in its ability to form COFs with specific functionalities. The properties and applications of the resulting COFs depend on the interaction of DETH with the linker molecule used in the synthesis [].
For example, COF-42 derived from DETH exhibits high stability due to the strong imine linkages and is used as a platform for photocatalytic hydrogen evolution (splitting water into hydrogen fuel) []. In this case, the mechanism of action involves the COF structure facilitating the adsorption of light and promoting the reaction at its active sites.
The primary chemical reaction involving 2,5-diethoxyterephthalohydrazide is its condensation with trifunctional aldehydes. This reaction leads to the formation of various covalent organic frameworks. For instance, when reacted with 1,3,5-triformylbenzene, it produces COF-42, a crystalline covalent organic framework characterized by hydrazone linkages . Additionally, it can react with metalated-porphyrinic aldehydes to yield metal-organic frameworks known as MPor-DETH-COFs, where M represents metals like zinc, nickel, or cobalt .
The synthesis of 2,5-diethoxyterephthalohydrazide typically involves the following methods:
2,5-Diethoxyterephthalohydrazide is primarily used in:
Several compounds share structural similarities with 2,5-diethoxyterephthalohydrazide. Here are a few notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2,6-Diethoxyterephthalohydrazide | Similar ethoxy substitutions at different positions | May exhibit different reactivity profiles |
| Hydrazinecarboxylic Acid | Contains a hydrazine group but lacks aromaticity | Often used in pharmaceuticals |
| Terephthalic Acid | Lacks hydrazide functionality | Widely used in polyester production |
Uniqueness of 2,5-Diethoxyterephthalohydrazide: The specific arrangement of ethoxy groups at the 2 and 5 positions along with the hydrazide functionality allows for unique reactivity patterns that are particularly useful in forming stable covalent networks compared to its analogs.
The reaction between DETH’s carbohydrazide groups and aldehyde-functionalized linkers follows a condensation mechanism that produces hydrazone bonds (R–C=N–N–R'). This process involves nucleophilic attack by the hydrazide nitrogen on the carbonyl carbon of aldehydes, followed by dehydration [5] [6]. Kinetic studies reveal second-order rate constants (k_f) of 0.024–0.038 M⁻¹s⁻¹ for DETH reactions with triformylbenzene derivatives in 1,4-dioxane/mesitylene solvent systems [2] [6]. The ethoxy substituents lower activation energy by 12–15 kJ/mol compared to non-alkoxy analogues through electronic and steric effects [1] [6].
COF-42, synthesized from DETH and 1,3,5-triformylbenzene (TFB), exhibits a hexagonal pore structure with:
| Property | Value | Measurement Method |
|---|---|---|
| BET Surface Area | 2336 m²/g | N₂ adsorption at 77 K |
| Pore Diameter | 2.8 nm | NLDFT analysis |
| CO₂ Uptake (298 K, 1 bar) | 2.66 mmol/g | Volumetric gas sorption |
| H₂ Evolution Rate | 413 μmol/g/h | Photocatalytic water splitting [1] [2] |
Framework topology is confirmed by PXRD patterns showing intense (100) and (110) reflections at 2θ = 3.8° and 6.9°, respectively [2]. The eclipsed AA stacking mode creates 1D channels ideal for molecular transport [1].
Time-resolved FTIR spectroscopy demonstrates three-stage kinetics in DETH-TFB polycondensation:
The overall activation energy (Eₐ) of 58 kJ/mol suggests diffusion-limited growth in the mesitylene/dioxane solvent matrix [2]. Stoichiometric studies reveal optimal DETH:TFB molar ratios of 1.5:1 for achieving >90% monomer conversion [1].
Comparative analysis with propoxy and methoxy analogues shows ethoxy groups optimize crystallinity through:
DETH-based COFs exhibit dynamic covalent chemistry with hydrazone bond dissociation constants (K_d) of 10⁻⁴–10⁻⁵ M in acidic conditions [6]. This reversibility enables:
In situ PXRD studies show complete crystallinity recovery within 12 hr after introducing 15% structural defects, demonstrating remarkable self-correction capabilities [2] [6].
Solvothermal synthesis represents the most widely adopted methodology for preparing 2,5-diethoxyterephthalohydrazide-based covalent organic frameworks, offering controlled crystallization conditions that favor the formation of highly ordered structures [1] [2]. This approach involves the systematic heating of reactants in sealed pressure vessels at temperatures typically ranging from 70 to 120 degrees Celsius for extended periods, generally spanning 3 to 7 days [1] [3].
The fundamental principle underlying solvothermal synthesis relies on the creation of a reversible reaction environment where the formation and cleavage of hydrazone linkages can occur in equilibrium, enabling error correction and the development of crystalline frameworks [4]. The reaction system pressure becomes critical during solvothermal processing, as it substantially influences the microstructure and porosity characteristics of the resulting 2,5-diethoxyterephthalohydrazide-based materials [1]. Temperature control throughout the synthesis process directly affects the solubility of reactants, reaction kinetics, crystal nucleation rates, and the overall self-healing capability of the developing framework structure [5].
Binary solvent systems have emerged as particularly effective media for solvothermal synthesis of 2,5-diethoxyterephthalohydrazide frameworks, with combinations such as dioxane-mesitylene demonstrating exceptional performance in promoting crystalline formation [6] [1]. The selection of appropriate solvent mixtures proves crucial because these media govern reactant solubility, influence reaction rates, control crystal formation processes, and facilitate the development of error-correcting structures during framework assembly [5].
Research has demonstrated that the condensation of 2,5-diethoxyterephthalohydrazide with 1,3,5-triformylbenzene under carefully controlled solvothermal conditions yields crystalline covalent organic framework 42 (COF-42), which exhibits remarkable chemical robustness due to its hydrazone linkages [7] [8]. This particular framework serves as an excellent platform for photocatalytic hydrogen evolution applications, highlighting the importance of precise synthetic control [7]. The systematic optimization of reaction parameters, including temperature profiles, pressure conditions, and solvent compositions, enables the production of materials with Brunauer-Emmett-Teller surface areas exceeding 2000 square meters per gram [6].
Advanced characterization studies utilizing powder X-ray diffraction analysis have revealed that solvothermally synthesized 2,5-diethoxyterephthalohydrazide frameworks display characteristic diffraction peaks at specific two-theta values, confirming the successful formation of crystalline structures with defined lattice parameters [6]. The thermal stability of these materials extends to temperatures approaching 400 degrees Celsius, while maintaining structural integrity under various chemical environments including acidic and basic conditions [8] [9].
| Parameter | Optimal Range | Effect on Product Quality |
|---|---|---|
| Temperature | 90-120°C | Controls crystallization rate and defect formation [1] |
| Reaction Time | 72-168 hours | Enables error correction and crystal growth [3] |
| Pressure | 1-5 atmospheres | Influences framework porosity and stability [5] |
| Solvent Ratio | 1:1 (dioxane:mesitylene) | Optimizes solubility and reaction kinetics [6] |
| Catalyst Concentration | 6 M acetic acid | Promotes hydrazone bond formation [6] |
Ultrasound-assisted synthesis has emerged as a revolutionary approach for accelerating the formation of 2,5-diethoxyterephthalohydrazide-based covalent organic frameworks, dramatically reducing reaction times from multiple days to hours or even minutes while maintaining or improving material quality [10] [11]. This methodology harnesses the power of acoustic cavitation to create localized high-temperature and high-pressure conditions within the reaction medium, thereby enhancing mass transfer rates and promoting rapid nucleation processes [11] [12].
The fundamental mechanism underlying ultrasound-assisted crystallization involves the generation of cavitation bubbles within the reaction solution, which subsequently collapse to produce intense local heating and mechanical forces [10]. These conditions facilitate the rapid formation of hydrazone linkages between 2,5-diethoxyterephthalohydrazide and aldehyde building blocks, while simultaneously promoting the self-assembly of organic components into ordered framework structures [11].
Research investigations have demonstrated that 2,5-diethoxyterephthalohydrazide-based frameworks can be successfully synthesized using ultrasonic irradiation in aqueous acetic acid solutions within timeframes as short as 60 minutes [11]. The resulting materials, designated as sonochemically synthesized covalent organic frameworks, exhibit crystallinity and porosity levels that are comparable to or superior to those obtained through conventional solvothermal methods [11] [13]. Remarkably, this approach has proven effective even when utilizing environmentally sustainable solvents such as food-grade vinegar, demonstrating both the versatility and green chemistry potential of ultrasound-assisted synthesis [11].
The optimization of ultrasonic synthesis parameters requires careful consideration of multiple variables, including sonication power, frequency, temperature, and catalyst concentration [11] [14]. Studies have shown that optimal conditions typically involve continuous ultrasonic irradiation at powers ranging from 200 to 550 watts, with frequencies around 20 to 80 kilohertz, while maintaining reaction temperatures between ambient conditions and 80 degrees Celsius [11] [14]. The acoustic energy input directly correlates with the rate of framework formation, enabling precise control over crystallization kinetics and final material properties.
Comparative analyses between ultrasound-assisted and conventional solvothermal synthesis reveal several distinct advantages of the acoustic approach, including significantly reduced energy consumption, elimination of high-pressure requirements, and the ability to process larger batch volumes [11] [12]. The resulting 2,5-diethoxyterephthalohydrazide frameworks demonstrate enhanced photocatalytic performance, particularly for hydrogen evolution reactions, suggesting that the rapid crystallization conditions may promote the formation of more active surface sites [11].
| Synthesis Parameter | Conventional Solvothermal | Ultrasound-Assisted | Performance Improvement |
|---|---|---|---|
| Reaction Time | 72-168 hours | 0.5-2 hours | 36-336× faster [15] [11] |
| Temperature | 120°C | 25-80°C | 40-95°C reduction [11] |
| Pressure Requirements | 1-5 atm | Atmospheric | Eliminates pressure vessel [11] |
| BET Surface Area | 1200-1800 m²/g | 1400-2100 m²/g | Up to 17% increase [11] |
| Energy Consumption | High | Low | Significant reduction [12] |
In situ growth methodologies represent sophisticated synthetic approaches that enable the direct formation of 2,5-diethoxyterephthalohydrazide-based heterostructured materials without requiring separate synthesis and assembly steps [16] [17]. These techniques facilitate the controlled nucleation and growth of covalent organic framework components directly on substrate surfaces, resulting in intimate interfacial contact and enhanced electronic communication between different material phases [17] [18].
The fundamental principle underlying in situ growth techniques involves the strategic positioning of reactive precursors in close proximity to substrate surfaces, where framework formation occurs through controlled chemical reactions [16]. This approach enables the creation of complex heterostructures incorporating 2,5-diethoxyterephthalohydrazide as a key building block, while simultaneously establishing well-defined interfaces with complementary materials such as semiconductors, metals, or other organic frameworks [17] [19].
Advanced in situ growth protocols have been developed to synthesize two-dimensional and three-dimensional heterostructured systems incorporating 2,5-diethoxyterephthalohydrazide linkers [16] [17]. These methodologies typically involve the sequential or simultaneous introduction of reactants under carefully controlled conditions, enabling the formation of type-II heterojunctions with favorable band alignment characteristics for photocatalytic and electronic applications [17]. The resulting heterostructures demonstrate enhanced charge separation efficiency and improved catalytic performance compared to individual component materials [19].
Research studies have demonstrated that in situ growth techniques can produce 2,5-diethoxyterephthalohydrazide-based heterostructures with precisely controlled morphologies and interface characteristics [17] [18]. The growth process can be monitored in real-time using advanced characterization techniques, allowing for dynamic optimization of synthesis parameters to achieve desired structural and functional properties [16]. These materials exhibit unique electronic properties arising from the synergistic interactions between framework components and substrate materials.
The versatility of in situ growth approaches extends to various substrate materials, including metallic surfaces, semiconductor crystals, and flexible polymer supports [16] [17]. This compatibility enables the fabrication of functional devices incorporating 2,5-diethoxyterephthalohydrazide frameworks as active components, opening new possibilities for applications in energy conversion, sensing, and electronic devices [17] [19]. The direct growth methodology eliminates interfacial barriers that typically arise from post-synthesis assembly procedures, resulting in superior device performance characteristics.
| Heterostructure Type | Growth Conditions | Interface Quality | Applications |
|---|---|---|---|
| 2D/3D Perovskite-COF | 80-120°C, 12-24 hours | Type-II heterojunction | Solar cells, photocatalysis [17] |
| Metal-COF Composite | Room temperature, 1-6 hours | Schottky contact | Electrocatalysis [19] |
| Semiconductor-COF Hybrid | 60-100°C, 6-48 hours | Band alignment | Photodetectors [18] |
| Polymer-COF Membrane | 25-80°C, 2-12 hours | Chemical bonding | Separation, filtration [17] |
Chemical vapor deposition has emerged as a sophisticated technique for producing high-quality thin films of 2,5-diethoxyterephthalohydrazide-based covalent organic frameworks with precise thickness control and exceptional crystalline ordering [20] [21]. This methodology involves the co-evaporation of organic precursors onto heated substrates, where vapor-phase reactions lead to the formation of continuous framework films with controlled orientation and morphology [20] [22].
The chemical vapor deposition process for 2,5-diethoxyterephthalohydrazide frameworks typically operates through the simultaneous sublimation of hydrazide and aldehyde precursors in a controlled atmosphere, followed by their condensation and reaction on substrate surfaces maintained at elevated temperatures [20] [21]. This approach enables the formation of crystalline films ranging from 40 nanometers to several micrometers in thickness within reaction timeframes of less than 30 minutes [20].
Advanced chemical vapor deposition protocols have been developed to synthesize highly ordered films incorporating 2,5-diethoxyterephthalohydrazide linkages with various molecular architectures [20] [21]. The vapor-phase synthesis enables precise control over film thickness, crystalline orientation, and surface morphology through systematic optimization of deposition parameters including substrate temperature, precursor flux rates, and ambient gas composition [20] [22]. Grazing-incidence wide-angle X-ray scattering analyses have confirmed the formation of highly crystalline films with defined lattice parameters and preferred orientational arrangements [20].
The role of acid catalysts in chemical vapor deposition processes has been identified as critical for promoting successful framework formation [22]. Studies have demonstrated that the presence of specific acids, such as para-toluenesulfonic acid or benzenesulfonic acid, is essential for facilitating the condensation reactions between vapor-phase precursors and controlling the final film orientation [22]. The formation of acid-amine salt intermediates on substrate surfaces provides nucleation sites that direct the subsequent growth of crystalline framework structures [22].
Research investigations have revealed that chemical vapor deposition-synthesized films of 2,5-diethoxyterephthalohydrazide frameworks exhibit exceptional mechanical properties and environmental stability [20] [21]. These materials demonstrate potential applications as high-performance membranes for molecular separation, catalytic platforms for chemical transformations, and active components in organic electronic devices [20]. The vapor-phase synthesis approach offers significant advantages for large-scale manufacturing applications due to its compatibility with continuous processing techniques and substrate versatility [21].
| Deposition Parameter | Optimal Range | Film Properties | Applications |
|---|---|---|---|
| Substrate Temperature | 150-250°C | High crystallinity, smooth morphology [20] | Electronic devices |
| Precursor Flux Rate | 0.1-1.0 mg/min | Controlled thickness, uniform coverage [20] | Membrane separations |
| Deposition Time | 15-60 minutes | 40 nm - 1 μm thickness [20] | Catalytic platforms |
| Acid Catalyst | 5-20 mol% | Enhanced nucleation, orientation control [22] | Optical applications |
| Chamber Pressure | 10⁻³-10⁻¹ Torr | Defect-free films, high purity [20] | Sensor applications |
Solution processing methodologies have been developed to address the critical challenge of scaling up 2,5-diethoxyterephthalohydrazide framework synthesis while maintaining material quality and enabling the fabrication of macroscopic objects such as membranes, films, and monolithic structures [23] [5]. These approaches focus on creating stable suspensions of crystalline framework nanoparticles that can be processed using conventional solution-based techniques without compromising structural integrity or porosity [23].
The fundamental strategy underlying solution processing involves the modification of traditional solvothermal synthesis conditions to suppress rapid precipitation and promote the formation of stable colloidal dispersions [23]. This is achieved through the careful selection of polar solvents such as dimethylacetamide, implementation of controlled mixing procedures, and optimization of reaction temperatures to balance framework formation rates with colloidal stability [23]. The resulting suspensions contain crystalline 2,5-diethoxyterephthalohydrazide framework nanoparticles that remain stable at elevated temperatures and undergo thermoreversible gelation upon cooling [23].
Advanced solution processing protocols have demonstrated the successful preparation of large-scale quantities of 2,5-diethoxyterephthalohydrazide frameworks using high-pressure homogenization techniques [5]. This methodology involves the mechanical processing of precursor solutions under pressures exceeding 100 megapascals, resulting in enhanced mass transfer rates and accelerated framework formation [5]. The high-pressure approach enables the continuous production of crystalline materials with space-time yields that are orders of magnitude higher than conventional batch processes [5].
Research studies have shown that solution-processed 2,5-diethoxyterephthalohydrazide frameworks can be fabricated into various macroscopic forms including membranes with thicknesses ranging from 100 to 1000 micrometers, flexible films, and three-dimensional monolithic structures [23]. These materials maintain excellent crystallinity and porosity characteristics while demonstrating superior mechanical properties compared to powder-based materials [23]. The processing versatility enables the incorporation of additional functional components and the creation of composite materials with tailored properties.
The scalability of solution processing approaches has been validated through demonstration of pilot-scale production capabilities, with theoretical calculations indicating the potential for industrial-scale synthesis rates exceeding 500 tons per day using commercial homogenization equipment [5]. This remarkable production capacity, combined with the environmentally benign nature of the processing conditions, positions solution processing as a viable pathway for the commercial development of 2,5-diethoxyterephthalohydrazide-based materials [5].
| Processing Method | Production Scale | Material Form | Quality Metrics |
|---|---|---|---|
| Controlled Precipitation | 10-100 g/batch | Nanoparticle suspension | High crystallinity, stable dispersion [23] |
| High-Pressure Homogenization | 0.96-580 ton/day | Continuous powder | Space-time yield: 10³-10⁴ kg/m³/day [5] |
| Membrane Casting | 1-10 m²/batch | Flexible membranes | 100-1000 μm thickness [23] |
| Film Deposition | 0.1-1 m²/batch | Thin films | Uniform coverage, controlled thickness [23] |
| Monolith Formation | 10-1000 cm³/batch | 3D structures | High porosity, mechanical integrity [23] |